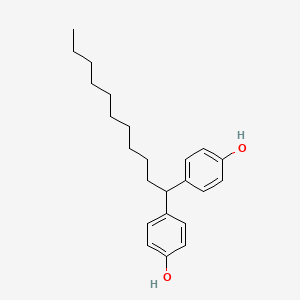

4,4'-(Undecane-1,1-diyl)diphenol

Description

4,4'-(Undecane-1,1-diyl)diphenol is a symmetrical bisphenol derivative featuring two para-hydroxyphenyl groups connected via an undecane chain at the 1,1-position. This structural motif confers unique physicochemical properties, including flexibility from the long aliphatic chain and phenolic reactivity. Key characterization techniques include NMR, MS, and IR spectroscopy .

Properties

CAS No. |

6104-94-5 |

|---|---|

Molecular Formula |

C23H32O2 |

Molecular Weight |

340.5 g/mol |

IUPAC Name |

4-[1-(4-hydroxyphenyl)undecyl]phenol |

InChI |

InChI=1S/C23H32O2/c1-2-3-4-5-6-7-8-9-10-23(19-11-15-21(24)16-12-19)20-13-17-22(25)18-14-20/h11-18,23-25H,2-10H2,1H3 |

InChI Key |

PHZMFGPMSQDPAF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Undecane-1,1-diyl)diphenol typically involves the reaction of phenol with undecane derivatives under controlled conditions. One common method is the Friedel-Crafts alkylation, where phenol reacts with undecane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of 4,4’-(Undecane-1,1-diyl)diphenol may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4,4’-(Undecane-1,1-diyl)diphenol undergoes various chemical reactions, including:

Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine in acetic acid.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of hydroquinones.

Substitution: Formation of halogenated phenols.

Scientific Research Applications

4,4’-(Undecane-1,1-diyl)diphenol has several applications in scientific research:

Chemistry: Used as a monomer in the synthesis of high-performance polymers and resins.

Biology: Investigated for its potential as an antioxidant due to the presence of phenol groups.

Medicine: Studied for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the production of epoxy resins, which are used in coatings, adhesives, and composite materials.

Mechanism of Action

The mechanism of action of 4,4’-(Undecane-1,1-diyl)diphenol involves its interaction with various molecular targets. The phenol groups can participate in hydrogen bonding and π-π interactions, which can influence the compound’s reactivity and binding affinity. In biological systems, the antioxidant properties of the phenol groups can help neutralize free radicals, thereby protecting cells from oxidative damage.

Comparison with Similar Compounds

Comparison with Structural Analogs

Chain Length and Flexibility

- 4,4'-(Ethane-1,1-diyl)diphenol (EDP): A shorter two-carbon linker increases rigidity compared to the undecane analog. EDP’s compact structure enhances thermal stability but reduces solubility in nonpolar solvents, limiting its utility in polymer flexibilization .

- 4,4'-(Decane-1,10-diyl)diphenol (i4): With a 10-carbon chain, i4 exhibits intermediate flexibility. Its $^1$H NMR (DMSO-$d_6$) shows broad multiplet peaks at 1.10–1.25 ppm for methylene groups, similar to undecane derivatives .

- 4,4'-(Butane-1,1-diyl)diphenol: The four-carbon linker balances rigidity and flexibility, making it suitable for epoxy resins. However, its molecular weight (242.32 g/mol) and melting point are lower than those of longer-chain analogs .

Table 1: Physical Properties of Selected Bisphenol Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| 4,4'-(Undecane-1,1-diyl)diphenol | C${23}$H${32}$O$_2$ | 340.50 | Not reported | Polymers, surfactants |

| 4,4'-(Ethane-1,1-diyl)diphenol | C${14}$H${14}$O$_2$ | 214.26 | 175–180 | Epoxy hardeners |

| 4,4'-(Decane-1,10-diyl)diphenol | C${22}$H${30}$O$_2$ | 326.47 | Not reported | Liquid crystal precursors |

| Bisphenol A (BPA) | C${15}$H${16}$O$_2$ | 228.29 | 158–159 | Polycarbonates, epoxy resins |

Substituent Effects

- 4,4'-(2-Ethylhexane-1,1-diyl)diphenol: Branched alkyl chains (e.g., 2-ethylhexane) introduce steric hindrance, lowering melting points (e.g., 74462-02-5: 298.42 g/mol) and enhancing solubility in organic solvents. Such derivatives are explored in specialty coatings .

- Halogenated Derivatives: Compounds like 4,4′-(2,2-Dichloroethene-1,1-diyl)diphenol exhibit enhanced flame retardancy due to chlorine’s radical-scavenging effects. However, they may release toxic halogenated byproducts during decomposition .

Cyclic Linkers

- 4,4'-(Cyclopropane-1,1-diyl)diphenol: This derivative, identified as a pyrolysis product of epoxy resins, has a rigid three-membered ring. Its formation correlates with reduced thermal stability in polymers, as cyclopropane rings are prone to ring-opening reactions at high temperatures .

- 4,4'-(Cyclohexane-1,1-diyl)diphenol: The six-membered ring improves thermal resistance (melting point ~200°C) and is utilized in high-performance polyimides. Its rigidity contrasts with the undecane derivative’s flexibility, favoring applications in aerospace materials .

Aromatic and Conjugated Systems

- 4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol: The ethene linker enables π-conjugation, resulting in fluorescence properties (λ$_{em}$ ~488 nm) and applications in optoelectronics. Its higher molecular weight (364.44 g/mol) and melting point (222.9–223.7°C) highlight enhanced stability compared to aliphatic analogs .

- Bisphenol A (BPA): The propane-2,2-diyl linker with methyl groups is ubiquitous in plastics but faces regulatory restrictions due to endocrine-disrupting effects. The undecane derivative’s longer chain may reduce bioaccumulation risks, though toxicity data are lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.